
7-Bromo-3,4-dihydroisoquinoline
Descripción general
Descripción
7-Bromo-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
7-Bromo-3,4-dihydroisoquinoline has shown promise in several therapeutic areas due to its ability to interact with various biological targets.
- Neuropharmacology : This compound has been investigated for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are critical in neurochemical pathways related to mood regulation and cognition. Inhibiting these enzymes may lead to potential treatments for depression and neurodegenerative diseases.
- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Studies suggest that it may disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile intermediate.
- Building Block for Complex Molecules : It is frequently used as a precursor in the synthesis of more complex organic molecules. The bromine atom allows for further functionalization through nucleophilic substitution reactions.
- Synthesis of Pharmaceuticals : The compound can be utilized in the development of new drugs by modifying its structure to enhance biological activity or reduce toxicity. For instance, derivatives can be synthesized by altering the substituents on the isoquinoline core to improve pharmacokinetic properties .
Material Science
This compound has applications beyond pharmaceuticals:
- Polymer Chemistry : It can be incorporated into polymer matrices to impart specific properties such as increased thermal stability or enhanced electrical conductivity. This is particularly useful in developing advanced materials for electronics or coatings.
- Dyes and Pigments : The compound's unique structure allows it to be used in synthesizing dyes and pigments with specific color properties, which can be utilized in textiles and coatings.
Case Study 1: Neuropharmacological Research
A study evaluated the effects of various derivatives of this compound on MAO activity. Results indicated that certain modifications significantly increased inhibitory potency, suggesting potential for developing new antidepressants.
Case Study 2: Antitumor Activity
Research on a series of this compound derivatives demonstrated significant cytotoxicity against breast cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways.
Summary Table
Propiedades
Número CAS |
17680-54-5 |
|---|---|
Fórmula molecular |
C9H8BrN |
Peso molecular |
210.07 g/mol |
Nombre IUPAC |
7-bromo-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 |
Clave InChI |
YQQLGLRTMLGKDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN=CC2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













